molecular formula C19H17NO4 B2446963 N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 868213-14-3

N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No.: B2446963
CAS No.: 868213-14-3
M. Wt: 323.348
InChI Key: QFMSXAVEZBGKDT-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a useful research compound. Its molecular formula is C19H17NO4 and its molecular weight is 323.348. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis Methods

Crystal Structure and Hirshfeld Surface Analysis : Studies on similar compounds, such as N-(4-acetylphenyl)quinoline-3-carboxamide, have provided insights into their crystal structure through X-ray diffraction and Hirshfeld surface analysis. These techniques offer a detailed understanding of molecular interactions and structural confirmation, crucial for the development of new materials and pharmaceuticals (Polo-Cuadrado et al., 2021).

Synthetic Approaches : Research into the synthesis and characterization of new aromatic polyamides incorporating different functional units has been explored. These materials exhibit enhanced thermal stability and solubility, indicating potential applications in high-performance polymers (Choi & Jung, 2004). Additionally, the preparation and properties of hyperbranched aromatic polyimides from specific precursors highlight the versatility of synthetic strategies to create materials with desirable physical and chemical properties (Yamanaka, Jikei, & Kakimoto, 2000).

Biological Evaluation and Molecular Modeling

Biological Activities : The compound's structural analogs have been evaluated for various biological activities. For instance, a study on the synthesis, crystal structure, biological evaluation, and molecular modeling of N-((4-acetyl phenyl)carbamothioyl)pivalamide demonstrated its potential as a multitarget-directed ligand. The compound showed significant enzyme inhibition activity, suggesting its utility in developing new therapeutics (Saeed et al., 2022).

Molecular Docking Studies : Molecular docking studies further emphasize the compound's potential interactions with biological targets, providing a foundation for drug development and the understanding of molecular mechanisms underlying biological activities (Saeed et al., 2022).

Properties

IUPAC Name

N-(4-acetylphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12(21)13-7-9-15(10-8-13)20-18(23)19(2)11-14-5-3-4-6-16(14)17(22)24-19/h3-10H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMSXAVEZBGKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.